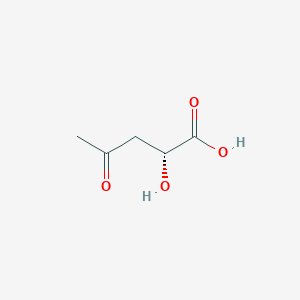

(2R)-2-hydroxy-4-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-hydroxy-4-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Enzyme Catalysis

(2R)-2-hydroxy-4-oxopentanoic acid serves as a substrate in various enzymatic reactions. It is involved in the synthesis of chiral compounds through biocatalytic processes. For instance, it can be used in aldol addition reactions catalyzed by specific enzymes, leading to the formation of valuable intermediates for pharmaceuticals .

Chiral Reagent

This compound is recognized for its utility as a chiral reagent in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds. Its ability to participate in stereoselective reactions makes it a valuable tool in the synthesis of complex organic molecules .

Pharmaceutical Applications

Precursor in Drug Synthesis

this compound is a precursor for synthesizing various pharmaceutical agents. It has been noted for its role in producing compounds with anti-cancer properties and other therapeutic effects. For example, derivatives of this compound have been explored for their potential use in treating metabolic disorders .

Case Study: Anticancer Agents

A notable application involves the conversion of this compound into novel indole derivatives, which exhibit significant anticancer activity. Research indicates that these derivatives can effectively inhibit tumor growth, showcasing the compound's potential in oncology .

Industrial Applications

Biobased Chemical Production

The compound is also utilized in the production of biobased chemicals through fermentation processes. It can be derived from renewable resources, making it an attractive option for sustainable chemical manufacturing. This pathway involves converting sugars into pyruvate and subsequently into this compound, which can then be transformed into various industrial chemicals .

Table: Industrial Applications of this compound

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Biochemical Processes | Enzyme catalysis | Used as a substrate for enzyme reactions |

| Pharmaceutical Synthesis | Precursor for anti-cancer drugs | Derivatives show promising therapeutic effects |

| Chemical Manufacturing | Production of biobased chemicals | Derived from renewable resources |

Analyse Chemischer Reaktionen

Biocatalytic Reduction to 2,4-Dihydroxypentanoic Acid

The 4-keto group undergoes stereoselective enzymatic reduction using NADPH-dependent dehydrogenases:

-

DpkA (Pseudomonas syringae) reduces the substrate to (2R,4S)-2,4-dihydroxypentanoic acid .

-

KPR (E. coli) produces (2R,4R)-2,4-dihydroxypentanoic acid .

| Enzyme | Cofactor | Stereochemical Outcome | Product |

|---|---|---|---|

| DpkA | NADPH | 4S configuration | (2R,4S)-2,4-dihydroxy acid |

| KPR | NADPH | 4R configuration | (2R,4R)-2,4-dihydroxy acid |

Mechanistic Insight :

The substrate binds to DpkA via salt bridges with Arg58 and H-bonds with His54, positioning the re-face of the ketone toward NADPH for 4S selectivity. KPR stabilizes the substrate with Asn98 and Lys176, favoring 4R reduction .

Oxidation to Regenerate the Ketone

The 4-hydroxy group in (2R,4S/R)-2,4-dihydroxypentanoic acid is reoxidized to 4-oxo using:

Lactonization to 2-Hydroxy-4-valerolactone

Under acidic conditions or enzymatic catalysis (lipases, esterases), intramolecular esterification occurs:

2R 2 Hydroxy 4 oxopentanoic acidH+ or enzyme 2R 2 hydroxy 4 valerolactone+H2O

Key Catalysts :

Aldol Cleavage to Acetaldehyde and Pyruvate

In metabolic pathways, 4-hydroxy-2-oxovalerate aldolase cleaves the compound into:

2R 2 Hydroxy 4 oxopentanoic acid→Acetaldehyde+Pyruvate

This reaction is critical in bacterial degradation of aromatic compounds .

Dehydration to 2-Oxopent-4-enoate

Reversible dehydration catalyzed by 2-oxopent-4-enoate hydratase yields α,β-unsaturated keto acid:

2R 2 Hydroxy 4 oxopentanoic acid⇌2 Oxopent 4 enoate+H2O

The equilibrium favors dehydration under physiological conditions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Thionyl chloride (SOCl₂) : Converts –OH to –Cl, forming 2-chloro-4-oxopentanoic acid.

-

Methanesulfonyl chloride (MsCl) : Generates a mesylate intermediate for further functionalization.

Eigenschaften

CAS-Nummer |

150337-73-8 |

|---|---|

Molekularformel |

C5H8O4 |

Molekulargewicht |

132.11 g/mol |

IUPAC-Name |

(2R)-2-hydroxy-4-oxopentanoic acid |

InChI |

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m1/s1 |

InChI-Schlüssel |

QTSNVMMGKAPSRT-SCSAIBSYSA-N |

SMILES |

CC(=O)CC(C(=O)O)O |

Isomerische SMILES |

CC(=O)C[C@H](C(=O)O)O |

Kanonische SMILES |

CC(=O)CC(C(=O)O)O |

Synonyme |

Pentanoic acid, 2-hydroxy-4-oxo-, (R)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.